molecular formula C21H20N4 B14565179 N',N''-(4-Methyl-1,3-phenylene)dibenzenecarboximidamide CAS No. 61657-51-0

N',N''-(4-Methyl-1,3-phenylene)dibenzenecarboximidamide

Cat. No.: B14565179
CAS No.: 61657-51-0
M. Wt: 328.4 g/mol
InChI Key: ZEEPQJFYJJWPQE-UHFFFAOYSA-N
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Description

N’,N’'-(4-Methyl-1,3-phenylene)dibenzenecarboximidamide is a chemical compound with the molecular formula C15H10N2O4 It is known for its unique structure, which includes a 4-methyl-1,3-phenylene core bonded to two benzenecarboximidamide groups

Properties

CAS No.

61657-51-0

Molecular Formula

C21H20N4

Molecular Weight

328.4 g/mol

IUPAC Name

N'-[3-[[amino(phenyl)methylidene]amino]-4-methylphenyl]benzenecarboximidamide

InChI

InChI=1S/C21H20N4/c1-15-12-13-18(24-20(22)16-8-4-2-5-9-16)14-19(15)25-21(23)17-10-6-3-7-11-17/h2-14H,1H3,(H2,22,24)(H2,23,25)

InChI Key

ZEEPQJFYJJWPQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)N)N=C(C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’'-(4-Methyl-1,3-phenylene)dibenzenecarboximidamide typically involves the reaction of 4-methyl-1,3-phenylenediamine with benzenecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N’,N’'-(4-Methyl-1,3-phenylene)dibenzenecarboximidamide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for temperature and pressure control, as well as advanced purification techniques such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’,N’'-(4-Methyl-1,3-phenylene)dibenzenecarboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N’,N’'-(4-Methyl-1,3-phenylene)dibenzenecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’,N’'-(4-Methyl-1,3-phenylene)dibenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(4-Methyl-1,3-phenylene)bis(2,2-dimethylhydrazinecarboxamide): Similar structure but with hydrazinecarboxamide groups instead of benzenecarboximidamide.

    N,N’-(4-Methyl-1,3-phenylene)dimaleimide: Contains maleimide groups instead of benzenecarboximidamide.

Uniqueness

N’,N’'-(4-Methyl-1,3-phenylene)dibenzenecarboximidamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.

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